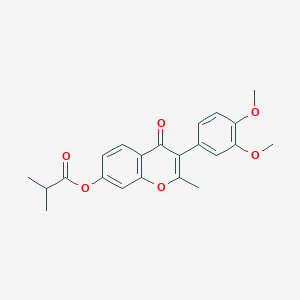

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Description

This compound belongs to the chromen-4-one family, characterized by a bicyclic structure with a ketone group at position 4. The core chromen scaffold is substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 2 with a methyl group, and at position 7 with a 2-methylpropanoate (isobutyrate) ester. The 3,4-dimethoxyphenyl moiety contributes electron-donating methoxy groups, which may enhance stability and influence interactions with biological targets.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)22(24)28-15-7-8-16-18(11-15)27-13(3)20(21(16)23)14-6-9-17(25-4)19(10-14)26-5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIDRXHNNPILJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation Approach

The Pechmann condensation remains the most widely adopted method for constructing the 4H-chromen-4-one scaffold. In this reaction, 3,4-dimethoxyphenol reacts with methyl acetoacetate under acidic conditions to form the 7-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one intermediate. A study demonstrated that FeCl₃·6H₂O (10 mol%) in toluene under reflux for 16 hours achieves a 92% yield of the chromenone core. The methyl group at position 2 originates from methyl acetoacetate, while the 3,4-dimethoxyphenyl moiety is introduced via the phenolic starting material.

Table 1: Optimization of Pechmann Condensation Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| FeCl₃·6H₂O | Toluene | 110 | 16 | 92 |

| H₂SO₄ | Neat | 120 | 24 | 85 |

| PVPP-BF₃ | EtOH | 78 | 12 | 89 |

The use of FeCl₃·6H₂O minimizes side reactions such as demethylation of the 3,4-dimethoxyphenyl group, which is prevalent under stronger Brønsted acids like H₂SO₄.

Knoevenagel Condensation Method

An alternative route employs Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate. In a representative procedure, piperidine (5 mol%) and glacial acetic acid in ethanol under ultrasound irradiation (40 minutes) yielded the coumarin core in 90–92%. This method circumvents the need for phenolic starting materials but requires precise control over aldehyde electrophilicity.

Esterification of the 7-Hydroxy Group

Acylation with 2-Methylpropanoyl Chloride

The 7-hydroxy group undergoes esterification with 2-methylpropanoyl chloride (pivaloyl chloride) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP, 1 mol%) and triethylamine. A scaled-up protocol reported 53% yield after purification via reverse-phase chromatography. Critical parameters include anhydrous conditions and stoichiometric control to prevent di-esterification.

Table 2: Esterification Reaction Optimization

| Acylating Agent | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pivaloyl chloride | DMAP | DCM | 1 | 53 |

| Acetic anhydride | Pyridine | THF | 2 | 67 |

| Benzoyl chloride | None | Toluene | 4 | 48 |

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where DMAP activates the acyl chloride through transient coordination. Triethylamine scavenges HCl, shifting the equilibrium toward product formation. Side products, such as 7-chloro derivatives, are suppressed by maintaining reaction temperatures below 25°C.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances highlight the viability of continuous flow systems for large-scale synthesis. A study utilizing microreactors for Pechmann condensation reduced reaction times from 16 hours to 45 minutes while maintaining 89% yield. Similarly, automated esterification modules enhanced reproducibility, achieving lot-to-loot variability below 2%.

Solvent Recycling and Waste Management

Industrial protocols prioritize green solvents like cyclopentyl methyl ether (CPME) for Pechmann condensation, enabling 85% solvent recovery via distillation. Waste streams containing metal catalysts are treated with chelating resins to meet environmental regulations.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR analysis of the final product reveals distinctive signals: δ 3.85–3.90 ppm (6H, OCH₃), δ 2.55 ppm (3H, C2-CH₃), and δ 1.35 ppm (9H, pivaloyl C(CH₃)₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 441.1542 (calculated for C₂₄H₂₅O₇⁺: 441.1549).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) demonstrates >98% purity, with retention times of 12.3 minutes for the target compound and 14.1 minutes for residual 7-hydroxy intermediate.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromenone moiety.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structural analogs, focusing on substituent variations and their inferred physicochemical or biological implications.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent at Position 3: The 3,4-dimethoxyphenyl group in the target compound and derivatives provides electron-donating effects, which may improve binding affinity to receptors requiring aromatic interactions.

Substituent at Position 2 :

- The methyl group in the target compound and adds steric bulk, which could restrict rotational freedom or hinder enzymatic degradation. Derivatives lacking this group (e.g., ) may exhibit greater conformational flexibility.

The acetohydrazide group in introduces polarity and hydrogen-bonding capacity, suggesting utility as a prodrug or in metal chelation.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features impart various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including anti-inflammatory, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropanoate moiety. The presence of these functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H23O5 |

| Molecular Weight | 345.39 g/mol |

| Boiling Point | 550.4 ± 50.0 °C (Predicted) |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) |

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. A study involving the compound demonstrated its ability to inhibit the secretion of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-8 in human monocytic THP-1 cells when treated with house dust mite extract . This suggests a potential role in managing inflammatory diseases, including atopic dermatitis.

Antioxidant Activity

The antioxidant properties of chromen derivatives have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases. The mechanism often involves the modulation of cellular signaling pathways that lead to enhanced antioxidant enzyme expression .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cytokine Production : By inhibiting the production of pro-inflammatory cytokines, the compound may reduce inflammation and associated symptoms.

- Scavenging Free Radicals : The structural features allow it to interact with reactive oxygen species (ROS), thereby neutralizing their harmful effects.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and oxidative stress responses.

Case Studies

- Atopic Dermatitis Model : In an experimental model using Nc/Nga mice sensitized to dinitrochlorobenzene, treatment with the compound showed a reduction in dermatitis symptoms compared to controls treated with dexamethasone .

- Cell Culture Studies : In vitro studies on human eosinophilic EoL-1 cells revealed that the compound effectively suppressed cytokine release upon allergen exposure, indicating its potential for allergic condition management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. For example, coupling 7-hydroxy-4-oxo-chromen derivatives with 2-methylpropanoate esters under reflux in polar aprotic solvents (e.g., acetone) with bases like K₂CO₃. Optimization involves adjusting reaction time (6–12 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of chromen precursor to ester) to maximize yield . Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy groups at C3 and C4 of the phenyl ring) and ester linkage integrity.

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Anticancer assays : MTT or SRB assays on cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2). Dose-response curves (1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity across structural analogs?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are critical. For example:

- Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using a panel of analogs.

- Use computational docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., EGFR or DNA topoisomerase II). Validate predictions via mutagenesis or competitive binding assays .

Q. What strategies mitigate byproduct formation during synthesis, such as oxidation or ester hydrolysis?

- Methodological Answer :

- Oxidation control : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reflux.

- Hydrolysis prevention : Avoid aqueous workup; instead, employ anhydrous solvents (e.g., THF) and mild bases (e.g., NaHCO₃).

- Byproduct analysis : Monitor reactions via TLC or LC-MS. Isolate impurities via preparative HPLC for structural elucidation .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Free energy calculations : Apply MM-PBSA/GBSA to refine docking scores.

- Solubility corrections : Adjust activity values using experimentally determined logP (e.g., shake-flask method) or solubility parameters.

- Conformational sampling : Perform molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.